Methyl (3S)-5-hydroxy-3-methylpentanoate
Description
Methyl (3S)-5-hydroxy-3-methylpentanoate is a chiral ester characterized by a pentanoate backbone with a hydroxyl group at position 5, a methyl group at position 3 (in the S-configuration), and a methyl ester moiety. Key features include:
- Stereochemistry: The (3S) configuration influences molecular interactions, particularly in biological systems.
- Functional groups: The hydroxyl group enhances hydrophilicity, while the methyl ester contributes to lipophilicity.
Properties
CAS No. |
68702-74-9 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
methyl (3S)-5-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C7H14O3/c1-6(3-4-8)5-7(9)10-2/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
InChI Key |
GQPZIAXJWPLEEX-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CCO)CC(=O)OC |
Canonical SMILES |
CC(CCO)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3S)-5-hydroxy-3-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of (3S)-5-hydroxy-3-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of biocatalysts, such as lipases, can offer a more environmentally friendly and selective approach to esterification.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-5-hydroxy-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can yield 3-methyl-5-oxopentanoic acid.
Reduction: Reduction of the ester group can produce 3-methyl-5-hydroxypentanol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl (3S)-5-hydroxy-3-methylpentanoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of methyl (3S)-5-hydroxy-3-methylpentanoate depends on its specific application. In enzymatic reactions, the compound may act as a substrate, undergoing transformation through the catalytic activity of the enzyme. The molecular targets and pathways involved vary based on the enzyme and the specific reaction being studied.
Comparison with Similar Compounds
Ethyl-5-(p-Chlorophenoxy)-3-Hydroxy-3-Methylpentanoate (HMP)
Key Differences :
- Ester group : Ethyl ester vs. methyl ester in the target compound.
- Substituent: A p-chlorophenoxy group replaces the hydroxyl at position 3.
Research Findings :
- Biological Activity : HMP significantly reduced total cholesterol (18%) and HDL-C (22%) in rats, comparable to clofibrate.
- Safety Profile : Unlike clofibrate, HMP caused minimal hepatomegaly (18% liver weight increase vs. 69% for clofibrate) and lower peroxisome proliferation (71% vs. 218%).
- Mechanistic Insight: The absence of a phenoxy group in the target compound may reduce lipid-modifying effects but improve safety.
| Parameter | HMP | Clofibrate |
|---|---|---|
| HDL-C Reduction | 22% | 28% |
| Liver Weight Increase | 18% (0.25% dose) | 69% (0.25% dose) |
| Peroxisome Proliferation | 71% | 218% |
(+)-Methyl (3S)-5-[(tert-Butyldimethylsilyl)Oxy]-3-Hydroxy-2,2-Dimethylpentanoate
Key Differences :
- Protective Group : The hydroxyl at position 5 is protected as a tert-butyldimethylsilyl (TBDMS) ether.
- Additional Methyl Groups : Two methyl groups at position 2.
Implications :
- Synthetic Utility : The TBDMS group enhances stability during organic synthesis, making this derivative a precursor for deprotection to yield the target compound.
- Molecular Weight : Higher molecular weight (276.44 g/mol vs. ~162.18 g/mol estimated for the target compound) increases lipophilicity.
Ethyl (S)-5-Chloro-3-Hydroxy-3-Phenylpentanoate
Key Differences :
- Substituents : Chlorine atom at position 5 and phenyl group at position 3.
- Ester Group : Ethyl ester instead of methyl.
(S)-3-Methyl-5-Phenylpentanoic Acid
Key Differences :
- Functional Group : Carboxylic acid replaces the methyl ester.
- Substituent : Phenyl group at position 5.
Impact of Ester Groups
Stereochemical Influence
- The (3S) configuration in the target compound and its analogs (e.g., ) is critical for enantioselective interactions in biological systems, such as enzyme binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
